molecular formula C20H16BrN3O2 B14799839 4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide

4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide

Cat. No.: B14799839
M. Wt: 410.3 g/mol
InChI Key: PCGHVMWQIAKSJS-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. For example, the bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H16BrN3O2

Molecular Weight

410.3 g/mol

IUPAC Name

4-[(4-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C20H16BrN3O2/c21-17-7-3-16(4-8-17)20(26)24-18-9-5-15(6-10-18)19(25)23-13-14-2-1-11-22-12-14/h1-12H,13H2,(H,23,25)(H,24,26)

InChI Key

PCGHVMWQIAKSJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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